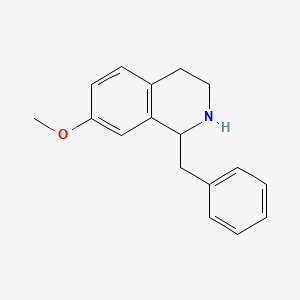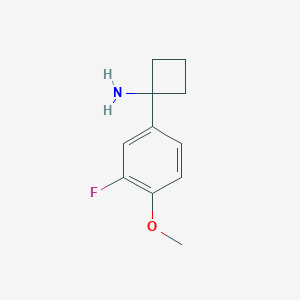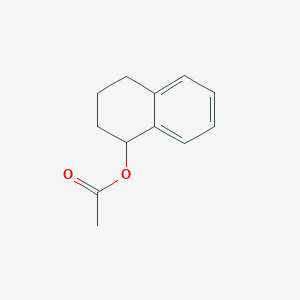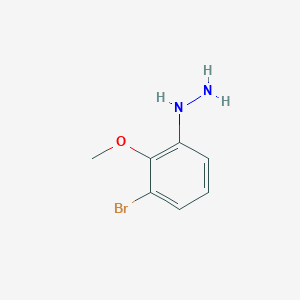
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyl group at the 1-position and a methoxy group at the 7-position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinolines . Another method involves the Strecker reaction, where iodophenethylamines react with phenylacetaldehydes to form α-aminonitriles, which are then treated with i-propyl magnesium chloride to yield the desired tetrahydroisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines .
Aplicaciones Científicas De Investigación
1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for its neuroprotective effects. Additionally, it may inhibit certain enzymes and receptors involved in inflammatory processes .
Comparación Con Compuestos Similares
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, the methoxy group at the 7-position enhances its neuroprotective and anti-inflammatory activities. Similarly, the presence of the benzyl group differentiates it from 1-Methyl-1,2,3,4-tetrahydroisoquinoline, which lacks this substituent and exhibits different pharmacological profiles .
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO/c1-19-15-8-7-14-9-10-18-17(16(14)12-15)11-13-5-3-2-4-6-13/h2-8,12,17-18H,9-11H2,1H3 |
Clave InChI |
UEKUFAYJUCLXHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride](/img/structure/B11744703.png)

![1H-pyrrolo[3,2-b]pyridin-3-ol](/img/structure/B11744706.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)

![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
